(R)-3-amino-4-phenylbutanoic acid
Overview
Description
®-3-amino-4-phenylbutanoic acid is an organic compound that belongs to the class of amino acids. It contains both an amino group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and biological processes. This compound is of particular interest due to its chiral nature, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms, ® and (S). The ®-enantiomer is the focus of this article.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral catalyst. This method ensures the selective formation of the ®-enantiomer. Another method involves the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral molecules are used as starting materials to induce chirality in the final product.
Industrial Production Methods
Industrial production of ®-3-amino-4-phenylbutanoic acid typically involves large-scale asymmetric synthesis using chiral catalysts. These processes are optimized for high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-3-amino-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-amino-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme catalysis and protein synthesis.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where its chiral properties are highly valued.
Mechanism of Action
The mechanism of action of ®-3-amino-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The phenyl group provides hydrophobic interactions, stabilizing the compound within the binding pocket. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-amino-4-phenylbutanoic acid: The enantiomer of the ®-form, with different biological activity.
Phenylalanine: An essential amino acid with a similar structure but lacking the additional carbon in the side chain.
Tyrosine: Another amino acid with a phenyl group, but with a hydroxyl group attached to the aromatic ring.
Uniqueness
®-3-amino-4-phenylbutanoic acid is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its (S)-enantiomer. Its structure allows for specific interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry and drug development.
Biological Activity
(R)-3-amino-4-phenylbutanoic acid, also known as (R)-4-phenyl-3-aminobutyric acid, is a chiral amino acid with significant biological activity and potential therapeutic applications. This compound is notable for its unique structure, which influences its interactions within biological systems, particularly in relation to neurological disorders and metabolic conditions.
This compound is an amino acid characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 179.22 g/mol
- CAS Number : 131270-08-1
This compound features both an amino group (-NH) and a carboxylic acid group (-COOH), making it a versatile molecule in various biochemical pathways. Its chiral nature allows for specific interactions with enzymes and receptors, distinguishing it from its (S)-enantiomer, which exhibits different biological properties .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
1. Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, thereby influencing their catalytic activity. This interaction is critical in modulating metabolic pathways.
2. Receptor Binding : The phenyl group contributes to hydrophobic interactions that stabilize the compound within receptor binding pockets. This stabilization can enhance the efficacy of the compound as a therapeutic agent.
Neurological Disorders
Research has indicated that this compound may have neuroprotective effects. It has been studied for its potential to improve protein synthesis in neuronal cells and reduce endoplasmic reticulum stress, particularly in models of Alzheimer's disease .
Case Study : In a study involving astrocytic cell models of Alzheimer's disease, treatment with this compound resulted in significant improvements in protein synthesis rates, suggesting a role in enhancing cellular function under stress conditions .
Diabetes Management
This compound derivatives have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control without the risk of hypoglycemia, making these compounds promising candidates for diabetes treatment .
Compound | Target | Effect |
---|---|---|
This compound | Dipeptidyl peptidase | Inhibition leads to increased insulin levels |
This compound | Neuronal receptors | Enhances protein synthesis under stress |
Synthesis and Production
The synthesis of this compound can be achieved through various methods, including asymmetric hydrogenation and chiral auxiliary techniques. These methods ensure high enantiomeric purity and yield, which are crucial for its biological applications .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Neuroprotective Effects : Demonstrated improvements in protein synthesis in neuronal models under stress conditions.
- Metabolic Regulation : Potential as a DPP-IV inhibitor, contributing to enhanced insulin sensitivity and glucose metabolism.
- Chiral Specificity : The distinct biological activity compared to its (S)-enantiomer emphasizes the importance of chirality in therapeutic applications .
Properties
IUPAC Name |
(3R)-3-amino-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVBLKINTLPEGH-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131270-08-1 | |
Record name | D-beta -Homophenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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